Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate
CAS No.: 2034255-59-7
Cat. No.: VC4342577
Molecular Formula: C17H17N5O3
Molecular Weight: 339.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034255-59-7 |
|---|---|
| Molecular Formula | C17H17N5O3 |
| Molecular Weight | 339.355 |
| IUPAC Name | methyl 4-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylcarbamoyl]benzoate |
| Standard InChI | InChI=1S/C17H17N5O3/c1-25-16(24)14-6-4-13(5-7-14)15(23)18-8-2-3-12-9-19-17-20-11-21-22(17)10-12/h4-7,9-11H,2-3,8H2,1H3,(H,18,23) |
| Standard InChI Key | MVSHNYBHPKUBIH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Introduction
Overview of Key Findings
Methyl 4-((3-( triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate (CAS: 2034255-59-7) is a heterocyclic compound with a triazolo[1,5-a]pyrimidine core linked to a benzoate ester via a carbamoyl-propyl spacer. This molecule has garnered attention in pharmaceutical and agrochemical research due to its structural complexity and potential biological activities, including enzyme inhibition and receptor modulation . Its synthesis, characterization, and applications are discussed in detail below.
Structural and Chemical Properties
Molecular Architecture
The compound features a triazolo[1,5-a]pyrimidine scaffold fused with a benzene ring through a three-carbon chain containing a carbamoyl group. Key structural attributes include:
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Triazolo[1,5-a]pyrimidine core: A bicyclic system with nitrogen atoms at positions 1, 2, and 4, contributing to electron-deficient properties and π-π stacking potential .
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Propylcarbamoyl linker: Enhances solubility and enables interactions with biological targets via hydrogen bonding .
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Methyl benzoate moiety: Provides steric bulk and modulates lipophilicity .
Table 1: Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Formation of the triazolo[1,5-a]pyrimidine core: Achieved via cyclocondensation of 3-amino-1,2,4-triazole with β-keto esters or enaminones under acidic conditions .
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Propylcarbamoyl linkage: Introduced through amide coupling between 3-( triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine and methyl 4-(chlorocarbonyl)benzoate .
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Esterification: Final step involves methylation of the carboxylic acid intermediate .
Table 2: Key Synthesis Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 3-Amino-1,2,4-triazole | Core scaffold precursor | |
| β-Keto ester derivatives | Cyclization agents | |
| Methyl 4-isocyanatobenzoate | Carbamoyl group source |
Analytical Characterization
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NMR Spectroscopy:
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HPLC: Purity >95% confirmed via reverse-phase chromatography.
Agrochemic Applications
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Herbicidal Activity: Structural similarities to triazolopyrimidine sulfonamides suggest potential use in weed control .
Future Directions
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